
4-(Cyclohexylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylamino)pentan-1-ol is an organic compound with the molecular formula C11H23NO It is a primary alcohol with a cyclohexylamino group attached to the fourth carbon of a pentan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)pentan-1-ol typically involves the reaction of cyclohexylamine with a suitable precursor, such as 4-penten-1-ol. The reaction can be carried out under mild conditions using a catalyst to facilitate the formation of the desired product. One common method involves the use of a palladium catalyst in the presence of hydrogen gas to achieve the hydrogenation of the precursor, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound in large quantities. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Cyclohexylaminopentanal or cyclohexylaminopentanoic acid.
Reduction: Cyclohexylaminopentane.
Substitution: Cyclohexylaminopentyl chloride or cyclohexylaminopentyl ester.
Scientific Research Applications
4-(Cyclohexylamino)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol: A precursor in the synthesis of 4-(Cyclohexylamino)pentan-1-ol.
Cyclohexylamine: A key reactant in the synthesis of the compound.
1-Pentanol: A structurally similar primary alcohol.
Uniqueness
This compound is unique due to the presence of both a cyclohexylamino group and a primary alcohol group in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-(cyclohexylamino)pentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-10(6-5-9-13)12-11-7-3-2-4-8-11/h10-13H,2-9H2,1H3 |
InChI Key |
MNZWZEJJBDODNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B13269359.png)
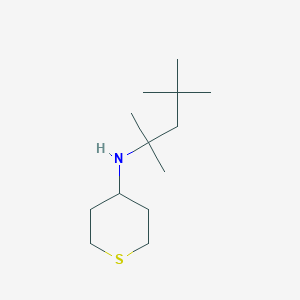
![2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13269372.png)
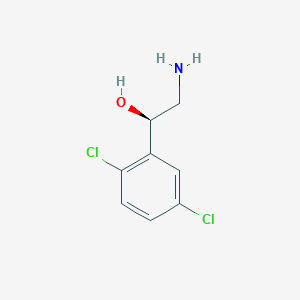
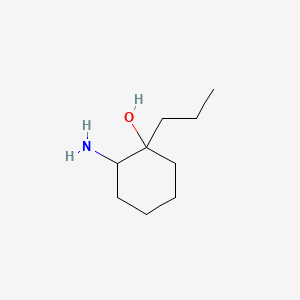
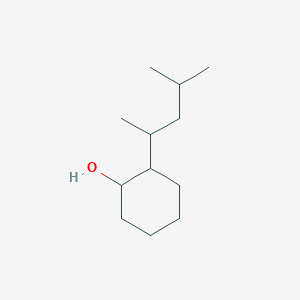
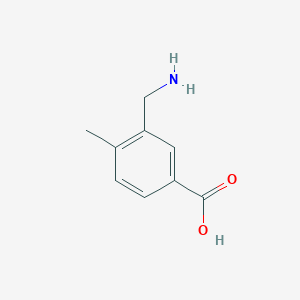
![(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13269396.png)
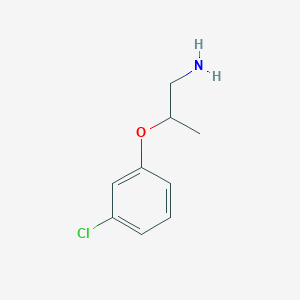
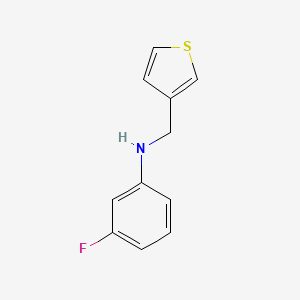
![2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13269420.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13269422.png)
amine](/img/structure/B13269428.png)

